molecular formula C8H7NO4 B595489 3-Formamido-4-hydroxybenzoic acid CAS No. 15026-75-2

3-Formamido-4-hydroxybenzoic acid

Cat. No.: B595489
CAS No.: 15026-75-2
M. Wt: 181.147
InChI Key: OGVQNMUUNMMAMS-UHFFFAOYSA-N
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Description

3-Formamido-4-hydroxybenzoic acid is a chemical compound with the molecular formula C8H7NO4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound involves a carboxyl group (-COOH), a hydroxyl group (-OH), and a formamido group (-NHCOH). The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules .

Scientific Research Applications

Polymer Synthesis

3-Formamido-4-hydroxybenzoic acid has been investigated in the context of polymer synthesis. Higashi et al. (1984) studied the direct polycondensation reaction of hydroxybenzoic acids, which would include this compound, with diphenyl chlorophosphate in the presence of formamides like N,N-dimethylformamide. This research provided insights into the preparation of high-molecular-weight copolyesters from hydroxybenzoic acids, which have applications in materials science and engineering (Higashi et al., 1984).

Synthesis of Quinazolinones

In the field of organic chemistry, Xu et al. (2012) described the use of a process involving the coupling of N-substituted o-bromobenzamides with formamide, a reaction pertinent to the study of this compound. This method facilitated the direct synthesis of 3-substituted quinazolinones, a class of compounds with diverse pharmaceutical applications (Xu et al., 2012).

Environmental Applications

A study by Bessekhouad et al. (2005) investigated photocatalytic heterojunctions involving hydroxybenzoic acids, including this compound, for potential applications in water decontamination technology. This research is significant for environmental science, focusing on the capacity of these compounds to induce oxidation processes under visible light, crucial for pollutant degradation (Bessekhouad et al., 2005).

Corrosion Inhibition

In the field of materials science, Narváez et al. (2005) explored the use of 3-hydroxybenzoic acid as a corrosion inhibitor for AISI 316L stainless steel in a pickling solution. Their research indicated that compounds related to this compound can provide efficient corrosion inhibition, which is vital for industrial applications (Narváez et al., 2005).

Biochemical and Pharmaceutical Research

The synthesis and evaluation of compounds related to this compound have been crucial in biochemical and pharmaceutical research. For instance, Xu et al. (2007) synthesized novel s-substituted quinazoline derivatives starting from 6-fluoro-4-quinazolinol, a process involving the reaction of 2-amino-5-fluorobenzoic acid and formamide. These compounds exhibited significant antifungal activities, highlighting their potential in medical applications (Xu et al., 2007).

Safety and Hazards

3-Formamido-4-hydroxybenzoic acid may cause respiratory irritation . It is advised to avoid breathing its dust and to use it only in well-ventilated areas . In case of contact with eyes or skin, or if swallowed, medical attention should be sought .

Future Directions

Future research could focus on the synthesis and characterization of 3-Formamido-4-hydroxybenzoic acid, as well as its potential applications. For instance, hydroxybenzoic acids are routinely investigated as coformers because they have the potential to form strong hydrogen-bonding interactions to other functional groups . This suggests that this compound could also have potential applications in the formation of cocrystals or other solid-state forms.

Mechanism of Action

Target of Action

It is structurally similar to 4-hydroxybenzoic acid, which is known to interact with enzymes such as p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes play crucial roles in various biochemical reactions, including the degradation of aromatic compounds .

Mode of Action

For instance, 4-hydroxybenzoic acid is hydroxylated to form protocatechuate, which subsequently undergoes oxygenolytic cleavage .

Biochemical Pathways

4-hydroxybenzoic acid, a structurally similar compound, is known to be involved in the ubiquinone biosynthesis metabolic pathway . It is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . These products are funneled into the TCA cycle .

Pharmacokinetics

Phenylboronic pinacol esters, which are structurally similar, are known to undergo hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of 3-Formamido-4-hydroxybenzoic acid.

Result of Action

The suzuki–miyaura cross-coupling reaction, which involves the use of boronic acids and their derivatives, is known to result in the formation of carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which are structurally similar, is known to be considerably accelerated at physiological pH . This suggests that the action of this compound could also be pH-dependent.

Properties

IUPAC Name

3-formamido-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-4-9-6-3-5(8(12)13)1-2-7(6)11/h1-4,11H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVQNMUUNMMAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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